(1R,4S)-1,4-Dimethyl-1,4-dihydro-1,4-epoxyphenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4S)-1,4-Dimethyl-1,4-dihydro-1,4-epoxyphenanthrene is a chiral organic compound with a unique structure that includes an epoxy group and a phenanthrene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-1,4-Dimethyl-1,4-dihydro-1,4-epoxyphenanthrene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenanthrene derivatives.
Chiral Resolution: The chiral centers are introduced and resolved using chiral catalysts or chiral auxiliaries to obtain the desired (1R,4S) configuration.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale epoxidation processes and the use of continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common to achieve the desired enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-1,4-Dimethyl-1,4-dihydro-1,4-epoxyphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the epoxy group to diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Diols.
Substitution: Various substituted phenanthrene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,4S)-1,4-Dimethyl-1,4-dihydro-1,4-epoxyphenanthrene is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a probe to study biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins. Its unique properties can enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of (1R,4S)-1,4-Dimethyl-1,4-dihydro-1,4-epoxyphenanthrene involves its interaction with specific molecular targets. The epoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their function. The phenanthrene backbone may interact with hydrophobic regions of proteins or membranes, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- (1R,4S)-1,4-Dimethyl-1,4-dihydro-1,4-epoxycyclohexane
- (1R,4S)-1,4-Dimethyl-1,4-dihydro-1,4-epoxynaphthalene
- (1R,4S)-1,4-Dimethyl-1,4-dihydro-1,4-epoxybenzene
Uniqueness
Compared to similar compounds, (1R,4S)-1,4-Dimethyl-1,4-dihydro-1,4-epoxyphenanthrene stands out due to its phenanthrene backbone, which provides additional rigidity and aromaticity. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
917871-89-7 |
---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(1S,12R)-1,12-dimethyl-15-oxatetracyclo[10.2.1.02,11.03,8]pentadeca-2(11),3,5,7,9,13-hexaene |
InChI |
InChI=1S/C16H14O/c1-15-9-10-16(2,17-15)14-12-6-4-3-5-11(12)7-8-13(14)15/h3-10H,1-2H3/t15-,16+/m1/s1 |
InChI Key |
XGUQEGQQPYVQIK-CVEARBPZSA-N |
Isomeric SMILES |
C[C@]12C=C[C@](O1)(C3=C2C=CC4=CC=CC=C43)C |
Canonical SMILES |
CC12C=CC(O1)(C3=C2C=CC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.